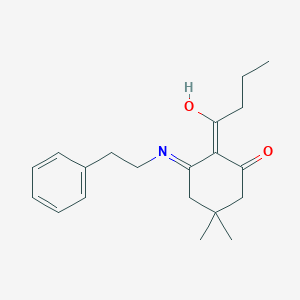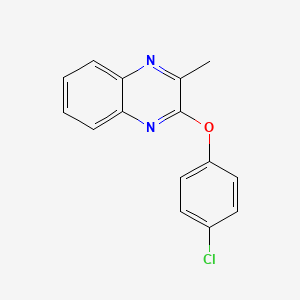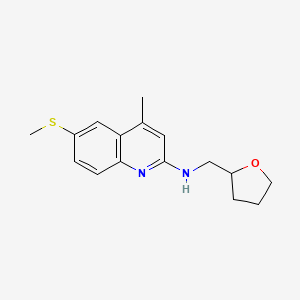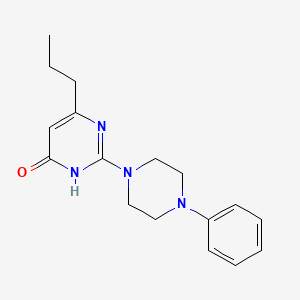![molecular formula C19H23NO5S B6085211 2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid](/img/structure/B6085211.png)
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid is a complex organic compound with a unique structure that combines a pyridine ring with a sulfinyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Propan-2-ylphenyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Formation of the Oxalic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron donor or acceptor, influencing redox reactions. The pyridine ring can interact with enzymes and receptors, modulating their activity. The oxalic acid moiety can chelate metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-[2-(4-propan-2-ylphenyl)thioethyl]pyridine: Similar structure but with a thioether group instead of a sulfinyl group.
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine: Similar structure but with a sulfone group instead of a sulfinyl group.
2-Methyl-5-[2-(4-propan-2-ylphenyl)ethoxyethyl]pyridine: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in 2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid imparts unique redox properties, making it distinct from its analogs. This compound’s ability to undergo various chemical transformations and its potential biological activity make it a valuable subject of study in multiple fields.
Properties
IUPAC Name |
2-methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.C2H2O4/c1-13(2)16-6-8-17(9-7-16)20(19)11-10-15-5-4-14(3)18-12-15;3-1(4)2(5)6/h4-9,12-13H,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFSOVZYIBYNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCS(=O)C2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)

![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)

![5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole](/img/structure/B6085149.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B6085151.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6085160.png)


![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6085200.png)

